3-Azabicyclo[4.2.0]oct-3-en-4-amine
Description
3-Azabicyclo[4.2.0]oct-3-en-4-amine is a bicyclic organic compound characterized by a fused bicyclo[4.2.0]octane framework containing a nitrogen atom at position 3 and an amine group at position 2. The unsaturated enamine moiety and rigid bicyclic structure confer unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and synthetic intermediates.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-azabicyclo[4.2.0]oct-3-en-4-amine |
InChI |
InChI=1S/C7H12N2/c8-7-3-5-1-2-6(5)4-9-7/h5-6H,1-4H2,(H2,8,9) |
InChI Key |
DFRGXJXEKMXPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(=NC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]oct-3-en-4-amine typically involves multistep reactions starting from simpler organic compounds. One common method involves the use of norcamphor-derived oximes, which are treated with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach utilizes the Ugi multicomponent reaction combined with [2+2] enone-olefin photochemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.2.0]oct-3-en-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-Azabicyclo[4.2.0]oct-3-en-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.2.0]oct-3-en-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Azabicyclo[4.2.0]oct-3-en-4-amine with structurally related bicyclic azabicyclo compounds, emphasizing differences in ring systems, functional groups, and applications:
Structural and Functional Analysis
- Ring Size and Saturation: The bicyclo[4.2.0]octane framework in the target compound provides intermediate steric bulk compared to smaller (e.g., bicyclo[3.1.0]hexane) or larger (e.g., bicyclo[3.3.1]nonane) analogs.
Functional Group Influence :
The amine group at position 4 introduces basicity and hydrogen-bonding capability, contrasting with the ketone in 3-Azabicyclo[4.2.0]octan-4-one, which lacks basicity but may participate in nucleophilic reactions. Sulfur substitution in cephalosporin analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octane) enhances β-lactam stability and antibacterial potency .Biological Activity : While 3-azabicyclo[3.2.1]octane derivatives target Alzheimer’s disease via gamma-secretase modulation , the smaller bicyclo[3.1.0]hexane scaffold in Centanafadine enables CNS penetration for ADHD treatment . The target compound’s unsaturated enamine structure may favor interactions with enzymes or receptors distinct from these applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
